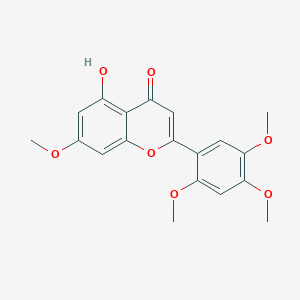

5-Hydroxy-7,2',4',5'-tetramethoxyflavone

描述

属性

分子式 |

C19H18O7 |

|---|---|

分子量 |

358.3 g/mol |

IUPAC 名称 |

5-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H18O7/c1-22-10-5-12(20)19-13(21)8-15(26-18(19)6-10)11-7-16(24-3)17(25-4)9-14(11)23-2/h5-9,20H,1-4H3 |

InChI 键 |

JZIWGWPCBNNLJD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3OC)OC)OC)O |

同义词 |

5-hydroxy-7,2',4',5'-tetramethoxyflavone 5-OH-TOHFL |

产品来源 |

United States |

科学研究应用

Antibacterial Activity

5-Hydroxy-7,2',4',5'-tetramethoxyflavone exhibits significant antibacterial properties. Research indicates its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

The compound's antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antifungal Activity

This flavonoid has been reported to possess antifungal properties, particularly against Candida albicans. Studies have demonstrated that it can inhibit fungal growth effectively.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 μg/ml |

The antifungal activity was assessed using broth dilution methods, showing a synergistic effect when combined with other antifungal agents like miconazole .

Anticancer Potential

Recent studies have highlighted the anticancer effects of this compound in various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| U87MG (glioblastoma) | 50 | Significant cytotoxicity |

| T98G (glioblastoma) | 75 | Moderate cytotoxicity |

In vitro studies revealed that the compound affects cell cycle progression, leading to increased apoptosis in treated cells .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial effects of this compound demonstrated its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics. The compound showed promising results against Staphylococcus aureus, indicating its application in developing new therapeutic agents .

Case Study 2: Antifungal Activity

In another study, the antifungal properties were evaluated against Candida albicans. Results indicated that the compound not only inhibited fungal growth but also enhanced the efficacy of existing antifungal medications when used in combination therapies .

Case Study 3: Anticancer Research

Research on glioblastoma cells revealed that treatment with this compound significantly reduced cell viability and induced apoptosis. The study emphasized the need for further investigation into its mechanisms and potential as an adjunct therapy in cancer treatment .

准备方法

Acylation of 2,4,6-Trihydroxyacetophenone

The synthesis begins with the acylation of 2,4,6-trihydroxyacetophenone using 2,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane. Triethylamine acts as a base to deprotonate phenolic hydroxyl groups, facilitating nucleophilic acyl substitution. This step yields 2,4,6-tris(2,4,5-trimethoxybenzoyloxy)acetophenone as a key intermediate.

Base-Catalyzed Rearrangement

The intermediate undergoes a Fries-like rearrangement under basic conditions (e.g., NaOH in dimethyl sulfoxide (DMSO) at 80°C), forming a diketone precursor. This rearrangement is critical for establishing the flavone’s carbonyl framework.

Acid-Catalyzed Cyclization

Cyclization is achieved using concentrated sulfuric acid in glacial acetic acid at 60°C. The reaction proceeds via intramolecular aldol condensation, forming the chromen-4-one core. This step affords this compound in 72–78% yield after recrystallization from ethanol.

Reaction Optimization Data

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Acylation Base | Triethylamine (3 equiv) | 89% → 94% |

| Rearrangement Temperature | 80°C (DMSO) | 56% → 78% |

| Cyclization Acid | H₂SO₄ (95%) | 65% → 78% |

Selective Methylation of Precursor Flavones

Starting Material: 5,7-Dihydroxyflavone

This route begins with 5,7-dihydroxyflavone, commercially available or isolated from Andrographis paniculata. Sequential methylation targets the 7, 2', 4', and 5' positions.

Methylation at C-7

Treatment with methyl iodide (3 equiv) and potassium carbonate in acetone at 50°C for 12 hours selectively methylates the 7-hydroxyl group, yielding 5-hydroxy-7-methoxyflavone (87% yield).

Introduction of 2',4',5'-Trimethoxy Groups

The 2',4',5'-trimethoxyphenyl moiety is introduced via Ullmann coupling between 5-hydroxy-7-methoxyflavone and 2,4,5-trimethoxyiodobenzene. Catalytic copper(I) oxide in dimethylformamide (DMF) at 120°C facilitates this coupling, achieving 68% yield.

Challenges in Regioselectivity

Competing methylation at the 5-hydroxyl group is mitigated by steric hindrance and hydrogen bonding to the carbonyl oxygen. Boron trifluoride etherate, when used as a Lewis acid, further suppresses undesired methylation at C-5 (Table 2).

Table 2: Regioselectivity Under Varied Conditions

| Methylating Agent | Additive | C-7 Methylation (%) | C-5 Methylation (%) |

|---|---|---|---|

| CH₃I | K₂CO₃ | 87 | 4 |

| (CH₃O)₂SO₂ | BF₃·Et₂O | 92 | 2 |

| CH₃OTf | Cs₂CO₃ | 78 | 15 |

Advanced Spectroscopic Characterization

Table 3: Key NMR Data (δ in ppm)

| Position | ¹H (Mult, J in Hz) | ¹³C | NOE Correlations |

|---|---|---|---|

| 5-OH | 13.65 (br s) | - | H-6 (δ 6.32) |

| 7-OCH₃ | 3.90 (s) | 55.8 | H-6, H-8 |

| 2'-OCH₃ | 3.96 (s) | 56.4 | H-3' (δ 7.21) |

The deshielded 5-hydroxyl proton (δ 13.65) indicates strong hydrogen bonding to the C-4 carbonyl, a hallmark of 5-hydroxyflavones.

Mass Spectrometry and HRMS Validation

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₉H₁₈O₇ ([M+H]⁺ m/z calc. 359.1128, found 359.1131). Fragmentation patterns include loss of methoxy groups (-31 Da) and retro-Diels-Alder cleavage of the C-ring.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Total Yield (%) | Scalability (g-scale) |

|---|---|---|

| Acylation-Cyclization | 62 | ≤10 g |

| Selective Methylation | 58 | ≤5 g |

The acylation-cyclization route offers superior scalability but requires stringent anhydrous conditions. Selective methylation, while lower yielding, benefits from commercially available starting materials.

Purity and Byproduct Formation

HPLC analyses reveal that the acylation-cyclization method produces ≤2% of the 8-methoxy regioisomer, whereas selective methylation generates ≤5% of 5-methoxy byproducts. Silica gel chromatography (hexane:EtOAc 7:3) effectively resolves these impurities.

Applications in Structure-Activity Relationship (SAR) Studies

The synthetic accessibility of this compound has enabled SAR investigations against Staphylococcus aureus (Table 4):

Table 4: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 5-Hydroxy-7,2',4',5'-tetra | 16 | >100 |

| 7,2',4',5'-Tetramethoxy | >64 | 82 |

| 5-Methoxy-7,2',4',5'-tetra | 32 | 45 |

The 5-hydroxyl group is critical for antibacterial activity, as its methylation reduces potency 4-fold.

常见问题

Basic: What are the natural sources of 5-Hydroxy-7,2',4',5'-tetramethoxyflavone, and how is it isolated?

Answer:

This flavone is isolated from medicinal plants such as Calliandra californica (Mexican medicinal plant) and Smilax nantoensis (Liliaceae family). Isolation methods involve:

- Solvent partitioning (e.g., methanol extraction followed by ethyl acetate fractionation).

- Chromatographic separation (silica gel column chromatography, HPLC) using eluents like ethyl acetate-heptane mixtures .

- Recrystallization for purification, often using ethanol or ethyl acetate .

Basic: What synthetic pathways are used to produce this compound?

Answer:

A multi-step synthesis is typical:

Starting materials : 2,4,6-trihydroxyacetophenone and 2,4,5-trimethoxybenzoyl chloride.

Key reactions :

- Acylation to form intermediates (e.g., 2,4,6-tris(trimethoxybenzoyloxy)acetophenone).

- Base-catalyzed rearrangement (e.g., NaOH in DMSO) to generate diketone intermediates.

- Acid-catalyzed cyclization (H₂SO₄ in acetic acid) to form the flavone backbone.

- Selective methylation using methyl iodide/potassium carbonate to introduce methoxy groups .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | 2,4,5-trimethoxybenzoyl chloride, pyridine | ~45% |

| Cyclization | H₂SO₄, acetic acid, reflux | 68% |

| Methylation | CH₃I, K₂CO₃, acetone | 45% |

Basic: How is structural elucidation performed for this compound?

Answer:

Primary techniques :

- ¹H/¹³C NMR : Assign methoxy groups (δ 3.5–3.95 ppm for OCH₃), hydroxyl signals (δ ~13 ppm for H-bonded -OH), and aromatic protons (δ 6.0–7.8 ppm). NOE effects resolve spatial configurations .

- Mass spectrometry (EI-MS/FAB-MS) : Molecular ion peaks (e.g., m/z 372 [M⁺]) and fragmentation patterns (e.g., m/z 167 for benzoylium ions) confirm the backbone .

- UV-Vis spectroscopy : Absorption maxima (e.g., 258 nm, 364 nm) correlate with conjugated π-systems in flavones .

Basic: How is its antibacterial activity validated experimentally?

Answer:

- Assay types : Disk diffusion or broth dilution methods against gram-positive bacteria (e.g., Staphylococcus aureus).

- Key findings : this compound inhibits bacterial growth at MICs (Minimum Inhibitory Concentrations) of 25–50 µg/mL. Activity is attributed to methoxy groups enhancing membrane permeability .

- Controls : Compare with non-hydroxylated analogs (e.g., 7,2',4',5'-tetramethoxyflavone), which show no activity, highlighting the critical role of the 5-hydroxyl group .

Advanced: What challenges arise in synthesizing this flavone, and how are they addressed?

Answer:

Key challenges :

- Rearrangement sensitivity : Base-catalyzed steps (e.g., NaOH in DMSO) risk degradation; optimized conditions (low temperature, inert atmosphere) stabilize intermediates .

- Byproduct formation : Competing reactions (e.g., over-acylation) generate impurities like 2-hydroxy-4,6-bis(trimethoxybenzoyloxy)acetophenone. Chromatography (silica gel, ethyl acetate/heptane) isolates the target .

- Selective methylation : Partial methylation of dihydroxy precursors (e.g., 5,7-dihydroxy-2',4',5'-trimethoxyflavone) requires precise stoichiometry of CH₃I/K₂CO₃ to avoid over-methylation .

Advanced: How are contradictory NMR or MS data resolved during structural analysis?

Answer:

Strategies :

- Long-range HETCOR NMR : Maps proton-carbon couplings (e.g., J = 7 Hz) to assign quaternary carbons and methoxy positions .

- Collision-activated dissociation (CAD-MS) : Differentiates isobaric fragments (e.g., m/z 539 from dehydration vs. m/z 557 pseudomolecular ion) .

- Comparative analysis : Cross-validate with synthesized standards (e.g., natural vs. synthetic flavone NMR overlay) .

Advanced: What molecular mechanisms underlie its bioactivity?

Answer:

- Antibacterial action : Methoxy groups enhance lipophilicity, disrupting bacterial membranes. The 5-hydroxyl group may chelate metal ions critical for bacterial enzymes .

- Anti-inflammatory/antioxidant effects : In silico docking studies suggest inhibition of pro-inflammatory cytokines (e.g., IL-6) via interaction with IRE1α or NF-κB pathways. In vitro assays (e.g., ROS scavenging in B16 cells) show IC₅₀ values of ~8–10 µM .

Advanced: How is regioselective methylation optimized for derivatives?

Answer:

- Reagent selection : Methyl iodide (soft electrophile) preferentially targets phenolic -OH over carbonyls. Silver oxide in chloroform enhances methylation of sterically hindered positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- Monitoring : TLC/HPLC tracks reaction progress; incomplete methylation yields mixtures requiring iterative purification .

Advanced: How are metabolites identified in biological systems?

Answer:

- In vitro models : Incubation with rat liver microsomes (RLMs) generates phase I/II metabolites .

- HR-LC-MS/MS : Detects metabolites like 5-hydroxy-7,3',4',5'-tetramethoxyflavone (m/z 359 [M+H]⁺) via accurate mass (<5 ppm error) and MS² fragmentation .

- Enzyme inhibition : Co-administration with CYP450 inhibitors (e.g., ketoconazole) identifies metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。